Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to effect the cyclisation . The oxidative aromatisation of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. For example, the use of manganese dioxide in a packed reactor for the oxidative aromatisation of oxazolines to oxazoles has been reported to improve the safety profile and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.
Substitution: Nucleophilic substitution reactions involving the amide carbonyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Aminolysis: Ammonia, primary or secondary amines.
Substitution: Various nucleophiles targeting the amide carbonyl group.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Aminolysis: Formation of amides.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their specific substituents and biological activities, highlighting the versatility and potential of oxazole derivatives in medicinal chemistry .
Properties
CAS No. |
61643-34-3 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)16-13(17)12-8-15-20-9(12)2/h4-8H,3H2,1-2H3,(H,16,17) |
InChI Key |
UDBCEWGZVVALDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C |
Origin of Product |
United States |
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